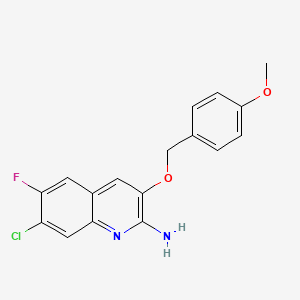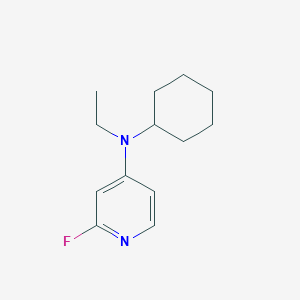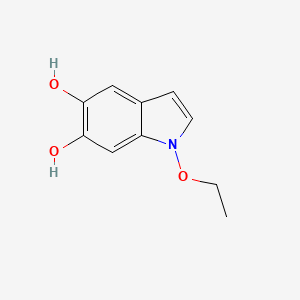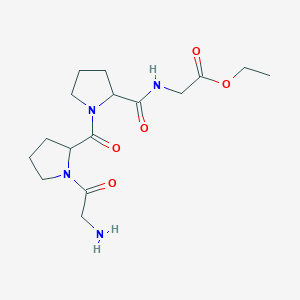
3-((Thietan-3-ylamino)methyl)cyclopentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((Thietan-3-ylamino)methyl)cyclopentan-1-ol is a compound that features a cyclopentanol ring substituted with a thietan-3-ylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Thietan-3-ylamino)methyl)cyclopentan-1-ol can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 3-chloromethylcyclopentanol with thietan-3-ylamine under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the substitution.
Another method involves the ring expansion of thiiranes and thietanes. This process includes the nucleophilic ring-opening of thiiranes followed by cyclization to form the thietane ring .
Industrial Production Methods
Industrial production of this compound may involve the optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-((Thietan-3-ylamino)methyl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to introduce halogen atoms.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, and various substituted derivatives depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-((Thietan-3-ylamino)methyl)cyclopentan-1-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound can be used to investigate the effects of thietane-containing molecules on biological systems.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-((Thietan-3-ylamino)methyl)cyclopentan-1-ol involves its interaction with specific molecular targets. The thietane ring can undergo ring-opening reactions, which may lead to the formation of reactive intermediates that interact with biological molecules. These interactions can affect various biochemical pathways, potentially leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Methylcyclopentan-1-ol: Similar in structure but lacks the thietan-3-ylamino group.
Thietan-3-ylamine: Contains the thietane ring but lacks the cyclopentanol moiety.
Cyclopentanol: The parent compound without any substitutions.
Uniqueness
3-((Thietan-3-ylamino)methyl)cyclopentan-1-ol is unique due to the presence of both the cyclopentanol and thietan-3-ylamino groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C9H17NOS |
|---|---|
Peso molecular |
187.30 g/mol |
Nombre IUPAC |
3-[(thietan-3-ylamino)methyl]cyclopentan-1-ol |
InChI |
InChI=1S/C9H17NOS/c11-9-2-1-7(3-9)4-10-8-5-12-6-8/h7-11H,1-6H2 |
Clave InChI |
DZXNQFOWCWUZHR-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CC1CNC2CSC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-bromo-7,7-dihexyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4-carbaldehyde](/img/structure/B12936093.png)



![2-[(5-methyl-1H-imidazol-2-yl)sulfanyl]aniline](/img/structure/B12936118.png)

![Methyl 2-[(1H-indol-3-yl)methyl]-1,3-thiazolidine-4-carboxylate](/img/structure/B12936123.png)


![1H-Benzimidazole, 5-methoxy-2-[2-(2-pyridinyl)phenyl]-](/img/structure/B12936130.png)

![N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}butanamide](/img/structure/B12936139.png)


